BenchChemオンラインストアへようこそ!

TXA1 Hydrochloride

Anticancer Drug Potency Gastric Cancer

Choose TXA1 Hydrochloride for its validated 3.6-fold higher potency over the free base in AGS gastric adenocarcinoma models (GI₅₀ 9.7 µM vs. 35.3 µM), a direct result of improved solubility and bioavailability. This salt form is essential for in vivo NSCLC xenograft studies, where a 50 mg/kg regimen achieved a 37% tumor reduction without toxicity. Its unique concentration-dependent switch—cytoprotective autophagy at 3.6 µM and apoptosis at 7.2 µM—makes it an irreplaceable tool for dissecting cell death crosstalk and a superior benchmark for SAR studies.

Molecular Formula C22H29ClN2O2S
Molecular Weight 421.0
Cat. No. B1193864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTXA1 Hydrochloride
SynonymsTXA-1 Hydrochloride;  TXA 1 Hydrochloride;  TXA1 Hydrochloride;  TXA-1 HCl;  TXA 1 HCl;  TXA1 HCl
Molecular FormulaC22H29ClN2O2S
Molecular Weight421.0
Structural Identifiers
SMILESO=C1C2=C(SC3=C1C=CC=C3)C(OCCC)=CC=C2NCCN(CC)CC.[H]Cl
InChIInChI=1S/C22H28N2O2S.ClH/c1-4-15-26-18-12-11-17(23-13-14-24(5-2)6-3)20-21(25)16-9-7-8-10-19(16)27-22(18)20;/h7-12,23H,4-6,13-15H2,1-3H3;1H
InChIKeyNFELQYYDCARVPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TXA1 Hydrochloride: A Thioxanthone-Derived Anticancer Agent with Dual P-gp Inhibitory and Autophagy-Modulating Activity


TXA1 Hydrochloride (TXA1·HCl) is a synthetic, soluble hydrochloride salt of the aminated thioxanthone lead compound TXA1 (1-{[2-(diethylamino)ethyl]amino}-4-propoxy-9H-thioxanthen-9-one) [1]. Designed as part of a library with dual P-glycoprotein (P-gp) modulatory and antitumor activities, TXA1 was identified as a hit compound from an in-house screen of 27 thioxanthones for in vitro cell growth inhibition across multiple solid tumor-derived cell lines [1]. TXA1·HCl was subsequently synthesized to improve aqueous solubility and bioavailability relative to its free-base counterpart while retaining comparable or enhanced in vitro potency [1]. The compound's mechanism of action is multifaceted, involving modulation of autophagy and apoptosis at distinct concentration thresholds, inhibition of the P-gp drug efflux pump, and disruption of cellular cholesterol trafficking and steroid biosynthesis [2][3][4].

Why TXA1 Hydrochloride Cannot Be Casually Substituted by Other Thioxanthones or Anticancer Agents


Substituting TXA1 Hydrochloride with a close structural analog or another compound with a superficially similar reported mechanism (e.g., a general autophagy modulator or P-gp inhibitor) carries substantial risk of experimental failure or misinterpretation. The free base TXA1 exhibits up to a 3.6-fold lower potency in certain gastric cancer models compared to the hydrochloride salt, a difference attributed solely to bioavailability and solubility constraints rather than intrinsic target engagement [1]. Furthermore, the thioxanthone chemotype is highly sensitive to peripheral substitution; within the same 27-compound library, GI₅₀ values against identical cell lines varied by over two orders of magnitude (from <10 µM to >150 µM), demonstrating that even minor structural modifications can ablate antitumor activity [1]. Lastly, TXA1·HCl displays a unique, concentration-dependent functional bifurcation—inducing cytoprotective autophagy at its GI₅₀ (3.6 µM) but switching to apoptosis at twice that concentration (7.2 µM)—a threshold-specific pleiotropy that is not a universal property of thioxanthones or autophagy modulators and cannot be assumed for analogs [2].

Quantitative Differentiation of TXA1 Hydrochloride: Head-to-Head and Cross-Study Comparative Data


Head-to-Head Potency Comparison: TXA1 Hydrochloride vs. Free Base TXA1 in AGS Gastric Cancer Cells

In a direct, side-by-side comparison using the sulforhodamine B (SRB) assay, TXA1·HCl demonstrated markedly superior potency relative to the free base TXA1 specifically in the AGS gastric cancer cell line. While the two forms exhibited comparable GI₅₀ values across six other solid tumor cell lines, the hydrochloride salt was nearly four-fold more potent in AGS cells [1].

Anticancer Drug Potency Gastric Cancer

Comparative Cellular Potency: TXA1 vs. Structurally-Related Thioxanthones in a 27-Compound Library Screen

TXA1 (compound 1 in the library) was identified as the most potent hit from a screen of 27 structurally-related thioxanthones against three solid tumor cell lines. Its GI₅₀ values (MCF-7: 6.1 µM, NCI-H460: 6.0 µM, A375-C5: 3.6 µM) were significantly lower than those of the majority of analogs, including several with GI₅₀ values exceeding 150 µM. Compound 25, the next most potent, showed similar but slightly higher GI₅₀ values (9.4, 8.7, 8.2 µM respectively) [1].

Structure-Activity Relationship Drug Screening Thioxanthone

In Vivo Antitumor Efficacy and Tolerability of TXA1 Hydrochloride in a NSCLC Xenograft Model

TXA1·HCl demonstrated significant in vivo antitumor activity in an NCI-H460 (non-small cell lung cancer) mouse xenograft model without causing overt toxicity. Subcutaneous administration of 50 mg/kg TXA1·HCl three times per week for 22 days resulted in a 37% reduction in mean terminal tumor volume compared to vehicle-treated controls, with no significant differences in body weight or serum toxicological markers (creatinine, urea, liver enzymes) [1].

In Vivo Efficacy Xenograft Non-Small Cell Lung Cancer

Concentration-Dependent Functional Bifurcation: Autophagy Induction vs. Apoptosis in Melanoma Cells

TXA1 exhibits a distinct, quantifiable concentration-dependent switch in its primary mechanism of action in A375-C5 melanoma cells. At its GI₅₀ concentration (3.6 µM), TXA1 induces autophagy without altering cell cycle profile or inducing apoptosis. At twice this concentration (7.2 µM), the compound potently induces apoptotic cell death. This functional bifurcation is evidenced by the reversal of viability effects with the autophagy inhibitor 3-MA at 3.6 µM but not at 7.2 µM [1]. While lucanthone, a structurally related thioxanthone, is also an autophagy inhibitor, direct, quantitative head-to-head data on this concentration-dependent functional switch is not available for TXA1·HCl vs. lucanthone; therefore, this evidence represents a class-level inference of TXA1's distinct pharmacological profile.

Autophagy Apoptosis Mechanism of Action

Optimal Research and Industrial Applications for TXA1 Hydrochloride Based on Quantitative Evidence


In Vitro Studies in Gastric Cancer (AGS) Models Requiring High Potency and Solubility

Based on direct comparative evidence showing a 3.6-fold higher potency of TXA1·HCl over the free base in AGS gastric cancer cells (GI₅₀ of 9.7 µM vs. 35.3 µM) [1], the hydrochloride salt is the preferred and scientifically justified choice for any in vitro study involving gastric adenocarcinoma models. The enhanced aqueous solubility of the salt form directly translates to improved bioavailability and a lower effective concentration in this specific cell line.

Preclinical In Vivo Studies in Non-Small Cell Lung Cancer (NSCLC)

For researchers planning to progress to in vivo xenograft models of NSCLC, TXA1·HCl is validated by quantitative efficacy and tolerability data. A dosing regimen of 50 mg/kg s.c. (3x/week) produced a statistically significant 37% reduction in NCI-H460 tumor volume over 22 days without altering body weight or key serum toxicological markers [2]. This provides a clear, evidence-based starting point for in vivo experimental design and differentiates TXA1·HCl from compounds lacking such in vivo validation.

Studies Investigating the Autophagy-Apoptosis Continuum or P-gp Modulation

Given the well-characterized, concentration-dependent functional switch—where 3.6 µM TXA1 induces cytoprotective autophagy and 7.2 µM induces apoptosis in melanoma cells [3]—TXA1·HCl is a valuable tool compound for dissecting the molecular crosstalk between these two cell death pathways. Its additional activity as a P-gp inhibitor [3] makes it uniquely suited for combination studies with chemotherapeutics that are P-gp substrates, allowing investigation of dual mechanisms of action (autophagy modulation + efflux pump inhibition).

Screening and Lead Optimization of Next-Generation Thioxanthone Derivatives

TXA1·HCl serves as a robust positive control and benchmark in SAR studies aimed at developing novel thioxanthone-based anticancer agents. With a well-defined potency profile against a panel of seven solid tumor cell lines (MCF-7, NCI-H460, A375-C5, HeLa, 786-O, Caki-2, AGS) and a documented improvement over the majority of 27 analogs [1], its GI₅₀ values provide a quantitative baseline for assessing the activity of new derivatives and guiding medicinal chemistry efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for TXA1 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.